4-Pyrimidinamine, 6-chloro-2-(1,1-dimethylethyl)-
Overview
Description
Scientific Research Applications
Application 1: Fungicidal Activity
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Pyrimidinamine derivatives are considered promising agricultural compounds due to their outstanding activity and their mode of action, which is different from other fungicides . They are particularly effective in controlling corn rust (Puccinia sorghi), a disease that the commercial pyrimidinamine fungicide diflumetorim struggles to control .
- Methods of Application or Experimental Procedures: A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism . Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, also known as T33, showed excellent fungicidal activity .
- Results or Outcomes: T33 had the best control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .
Application 2: Synthesis of Pyrimidinamine Derivatives
- Scientific Field: Organic Chemistry
- Summary of the Application: Pyrimidinamine derivatives are synthesized for various purposes, including the development of new pharmaceuticals and agrochemicals . The specific compound “4-Pyrimidinamine, 6-chloro-2-(methylthio)-” is one such derivative that can be synthesized .
- Methods of Application or Experimental Procedures: The synthesis of these derivatives often involves the reaction of a pyrimidine compound with an amine under certain conditions . The exact procedure can vary depending on the specific compounds involved .
- Results or Outcomes: The successful synthesis of a pyrimidinamine derivative can be confirmed using various analytical techniques, such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and high-resolution mass spectrometry (HRMS) .
Application 3: Mass Spectrometry Analysis
- Scientific Field: Analytical Chemistry
- Summary of the Application: Mass spectrometry is a powerful analytical tool used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules . The complete spectrum of a “4-Pyrimidinamine, 6-chloro-2-(methylthio)-” compound can be analyzed .
- Methods of Application or Experimental Procedures: The compound is ionized and then separated based on its mass-to-charge ratio, followed by a detector measuring the value of an ion signal and translating that signal into an abundance . The data generated can be used to determine the mass of the compound and to provide valuable structural information .
- Results or Outcomes: The mass spectrum of the compound can be obtained, which provides valuable information about the molecular weight and structure of the compound .
properties
IUPAC Name |
2-tert-butyl-6-chloropyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN3/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWWSYDTJRDYLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC(=N1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyrimidinamine, 6-chloro-2-(1,1-dimethylethyl)- | |
CAS RN |
1070217-33-2 | |
Record name | 2-tert-butyl-6-chloropyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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